molecular formula C17H21N3O2S B5543721 2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE

2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE

Cat. No.: B5543721
M. Wt: 331.4 g/mol
InChI Key: JYAIKSIGGORELE-UHFFFAOYSA-N
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Description

2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that combines a morpholine ring, a sulfanyl group, and a cyclohepta[b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of a morpholine derivative with a suitable electrophile to introduce the morpholin-4-yl groupThe final step involves the formation of the cyclohepta[b]pyridine core through a cyclization reaction under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are adjusted based on the desired transformation .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted morpholine derivatives. These products can be further utilized in different applications depending on their chemical properties .

Scientific Research Applications

2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
  • 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone
  • 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}benzoic acid

Uniqueness

Compared to similar compounds, 2-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE stands out due to its unique cyclohepta[b]pyridine core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c18-11-14-10-13-4-2-1-3-5-15(13)19-17(14)23-12-16(21)20-6-8-22-9-7-20/h10H,1-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAIKSIGGORELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=C(N=C2CC1)SCC(=O)N3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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